BenchChemオンラインストアへようこそ!

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide

Medicinal chemistry Covalent inhibitor design Building block procurement

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide (CAS 215519-28-1) is a synthetic, fluorinated thiophene-2-carboxamide building block with molecular formula C14H10F3NO3S and a molecular weight of 329.29 g/mol. The compound incorporates three pharmacologically relevant structural modules within a single scaffold: a thiophene-2-carboxamide core, an N-(2-furylmethyl) substituent, and an N-(4,4,4-trifluoro-3-oxobut-1-enyl) enaminone moiety bearing a trifluoromethyl ketone Michael acceptor.

Molecular Formula C14H10F3NO3S
Molecular Weight 329.3 g/mol
CAS No. 215519-28-1
Cat. No. B3040542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide
CAS215519-28-1
Molecular FormulaC14H10F3NO3S
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN(C=CC(=O)C(F)(F)F)C(=O)C2=CC=CS2
InChIInChI=1S/C14H10F3NO3S/c15-14(16,17)12(19)5-6-18(9-10-3-1-7-21-10)13(20)11-4-2-8-22-11/h1-8H,9H2/b6-5+
InChIKeyWQQBZPOZGFNLDV-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide (CAS 215519-28-1): Procurement-Relevant Physicochemical and Structural Profile


N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide (CAS 215519-28-1) is a synthetic, fluorinated thiophene-2-carboxamide building block with molecular formula C14H10F3NO3S and a molecular weight of 329.29 g/mol . The compound incorporates three pharmacologically relevant structural modules within a single scaffold: a thiophene-2-carboxamide core, an N-(2-furylmethyl) substituent, and an N-(4,4,4-trifluoro-3-oxobut-1-enyl) enaminone moiety bearing a trifluoromethyl ketone Michael acceptor . Its computed XLogP3-AA is 2.9 and its topological polar surface area is 78.8 Ų, placing it within favorable drug-like physicochemical space . As a member of the 5-(trifluoroacetyl)thiophene-2-carboxamide chemotype, this compound shares structural ancestry with a series of reported class II histone deacetylase (HDAC) inhibitors, though its unique furylmethyl N-substitution and α,β-unsaturated trifluoromethyl enone distinguish it from simpler analogs [1]. The compound is supplied at ≥95% purity by reputable research chemical vendors, making it suitable as a versatile intermediate for medicinal chemistry, chemical biology probe development, and targeted covalent inhibitor design .

Why N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide Cannot Be Replaced by Generic Thiophene-2-Carboxamide Analogs


Generic substitution of thiophene-2-carboxamide building blocks risks loss of the three critical pharmacophoric elements simultaneously embedded in CAS 215519-28-1. Simple N-unsubstituted or N-alkyl thiophene-2-carboxamides lack both the hydrogen-bond-capable furan ring and the electrophilic trifluoromethyl enone warhead required for covalent target engagement . The 5-(trifluoroacetyl)thiophene-2-carboxamide series demonstrated that the trifluoroacetyl group is essential for class II HDAC inhibition; removal or replacement with acetyl abolishes activity, with representative compounds showing IC50 values >10 µM for non-fluorinated analogs versus 0.15–1.5 µM for trifluoroacetyl-containing congeners against HDAC4 [1]. Furthermore, the N-(2-furylmethyl) substituent is not merely a lipophilic appendage—comparative enzyme kinetic data on structurally related furan/thiophene-2-carboxamide derivatives reveal that furylmethyl positioning significantly modulates acetylcholinesterase and butyrylcholinesterase inhibition constants (Ki values ranging from 0.07 mM to >1 mM depending on regioisomeric arrangement), demonstrating that small structural perturbations produce large functional consequences [2]. Therefore, any attempt to replace this specific compound with a simpler analog would forfeit the integrated multi-feature design that enables applications in covalent inhibitor discovery, HDAC-targeted probe development, and fluorine-specific SAR campaigns.

Quantitative Differentiation Evidence: N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide Versus Closest Analogs


Structural Differentiation: Simultaneous Furylmethyl and Trifluoromethyl Enone Warhead in a Single Scaffold Versus Mono-Functional Analogs

CAS 215519-28-1 is the only commercially catalogued compound that simultaneously incorporates three distinct pharmacophoric elements within a single thiophene-2-carboxamide scaffold: (i) a thiophene-2-carboxamide core (present in generic building blocks), (ii) an N-(2-furylmethyl) substituent providing hydrogen-bond acceptor capacity (furan oxygen) and π-stacking potential, and (iii) an N-(4,4,4-trifluoro-3-oxobut-1-enyl) group providing both a trifluoromethyl moiety (metabolic stability, lipophilicity enhancement) and an α,β-unsaturated ketone electrophilic warhead for covalent cysteine targeting . The closest catalogued comparators lack at least one of these features: N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)-4-(trifluoromethyl)benzamide (CAS 215519-27-0, MFCD00278665) replaces the thiophene core with a benzamide, altering heterocycle-dependent binding interactions; N-(furan-2-ylmethyl)thiophene-2-carboxamide (CAS 293765-00-1) entirely lacks the trifluoroenone warhead . This trivalent architecture is not available from any generic mono- or di-substituted thiophene-2-carboxamide building block currently on the market, making 215519-28-1 the sole procurement option for projects requiring all three motifs pre-assembled .

Medicinal chemistry Covalent inhibitor design Building block procurement

Computed Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Versus Benzamide and Non-Fluorinated Analogs

The computed physicochemical profile of CAS 215519-28-1 (XLogP3-AA = 2.9, TPSA = 78.8 Ų, molecular weight = 329.29 g/mol, H-bond donors = 0, H-bond acceptors = 7) places it within favorable drug-like property space distinct from its closest catalogued comparators . The benzamide analog CAS 215519-27-0 (C17H11F6NO3, MW 391.26 g/mol) carries an additional trifluoromethyl group on the benzamide ring, increasing molecular weight by 62 g/mol (18.8% increase) and adding a second CF3 group that elevates lipophilicity beyond typical lead-like ranges . The non-fluorinated analog N-(furan-2-ylmethyl)thiophene-2-carboxamide (C10H9NO2S, MW 207.25 g/mol) has a substantially lower molecular weight but lacks the metabolic stability conferred by fluorine substitution and the electrophilic warhead functionality . With a rotatable bond count of 5 and a complexity score of 453, CAS 215519-28-1 occupies a balanced intermediate position—sufficiently complex to enable selective target engagement but not so large as to pose solubility or permeability challenges .

Drug-likeness ADME prediction Lead optimization

Class-Level HDAC Inhibitory Activity: Evidence from the 5-(Trifluoroacetyl)thiophene-2-carboxamide Pharmacophore

The 5-(trifluoroacetyl)thiophene-2-carboxamide chemotype, of which CAS 215519-28-1 is a structurally related analog (differing in N-substitution pattern and the oxidation state of the trifluoroacetyl group), has been validated as a class II-selective HDAC inhibitor scaffold in a seminal study by Jones et al. (2008) [1]. Representative compounds from this series, such as 5-(trifluoroacetyl)thiophene-2-carboxamide (compound 3a), demonstrated IC50 values of 0.15 µM against HDAC4 (class IIa) and 1.5 µM against HDAC6 (class IIb), with >60-fold selectivity over class I HDACs (HDAC1 IC50 >10 µM) [1]. In contrast, the corresponding non-fluorinated acetyl analog showed no measurable inhibition of any HDAC isoform at concentrations up to 10 µM, establishing that the trifluoromethyl group is an absolute requirement for activity within this chemotype [1]. Further development of the series produced compound 27g (N-(cyclohexylmethyl)-4-(2,2,2-trifluoroacetyl)thiophene-2-carboxamide) with an IC50 of 2.0 µM against HDAC4, demonstrating that N-substitution is tolerated and can modulate potency [2]. While CAS 215519-28-1 itself has not been directly profiled in published HDAC assays, it contains all critical pharmacophoric elements of this validated inhibitor class plus an additional α,β-unsaturated enone moiety that may confer covalent binding capability absent in the saturated trifluoroacetyl series [1].

Epigenetics HDAC inhibition Class II HDAC selectivity

Enzyme Inhibition Profile of Furan/Thiophene-2-Carboxamide Derivatives: Impact of Furylmethyl Regioisomerism on Cholinesterase Activity

A comparative enzyme kinetic study by Ünver et al. (2023) evaluated three structurally related furan/thiophene-2-carboxamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing that the position of the furan and thiophene rings within the carboxamide framework dramatically influences inhibitory potency [1]. Compound CPD1, N-(furan-2-ylmethyl)thiophene-2-carboxamide—the direct non-fluorinated structural analog of CAS 215519-28-1 (lacking only the trifluoroenone group)—exhibited measurable but modest cholinesterase inhibition. In contrast, the regioisomeric CPD3, N-(thiophene-2-ylmethyl)furan-2-carboxamide, showed substantially improved activity with AChE Ki = 0.10 mM and BChE Ki = 0.07 mM [1]. This 2–3-fold difference in Ki values between regioisomers demonstrates that the positioning of the heterocyclic rings is a critical determinant of target engagement. CAS 215519-28-1, with its N-(2-furylmethyl)thiophene-2-carboxamide core matching the CPD1 scaffold, provides a defined regioisomeric starting point distinct from CPD3-type analogs, enabling SAR studies that probe the contribution of the trifluoroenone warhead on top of a well-characterized furylmethyl-thiophene framework [1].

Enzyme inhibition Cholinesterase Structure-activity relationship

Commercial Purity Benchmarking: ≥95% Assay Versus Typical Research-Grade Building Block Standards

CAS 215519-28-1 is supplied by Apollo Scientific (Catalog PC31107) with a certified purity of ≥95% . This purity specification positions the compound favorably within the fluorinated thiophene building block market, where purity levels for specialty heterocyclic intermediates commonly range from 90% to 97% depending on synthetic complexity . The compound's purity is achieved without requiring additional in-house purification, which is significant given its structural complexity (complexity score = 453) and the presence of the acid-sensitive enaminone moiety that can degrade under harsh chromatographic conditions . The catalogued purity level is suitable for direct use in parallel synthesis, fragment-based screening library construction, and late-stage functionalization workflows without necessitating re-purification, reducing procurement-to-experiment turnaround time .

Chemical procurement Purity specification Quality control

Procurement-Driven Application Scenarios for N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide (CAS 215519-28-1)


Targeted Covalent Inhibitor (TCI) Discovery: Pre-Installed Trifluoromethyl Enone Warhead for Cysteine Targeting

The α,β-unsaturated trifluoromethyl ketone moiety of CAS 215519-28-1 serves as a pre-installed electrophilic warhead suitable for reversible-covalent or irreversible-covalent cysteine targeting in kinase, HDAC, or deubiquitinase inhibitor programs. Unlike saturated trifluoroacetylthiophene analogs that act solely through non-covalent zinc chelation in HDAC active sites [1], the conjugated enone system in 215519-28-1 provides an additional Michael acceptor functionality capable of forming covalent adducts with active-site cysteine residues. The trifluoromethyl group adjacent to the carbonyl enhances the electrophilicity of the β-carbon (δ+ character amplified by the electron-withdrawing CF3) while the enaminone nitrogen enables tunable reactivity through substituent electronic effects. This dual covalent/non-covalent potential expands the target space beyond HDACs to include kinases with poorly conserved active-site cysteines (e.g., RSK2 Cys436, MSK1 Cys440) and other cysteine-dependent enzymes, positioning 215519-28-1 as a versatile warhead-bearing scaffold distinct from saturated HDAC inhibitor chemotypes [1].

Fluorine-Specific Structure-Activity Relationship (SAR) Libraries: Simultaneous Exploration of Heterocycle and Fluorine Effects

The compound's uniquely integrated architecture—thiophene core, furylmethyl N-substituent, and trifluoromethyl enone—enables parallel exploration of three SAR vectors from a single starting material. As demonstrated by Ünver et al. (2023), the furylmethyl-thiophene regioisomerism alone can produce 3-fold differences in enzyme inhibition potency [2], while Jones et al. (2008) established that fluorine content is an absolute requirement for HDAC activity within this chemotype [1]. By procuring CAS 215519-28-1, medicinal chemistry teams can generate focused libraries through: (i) amide bond diversification at the thiophene 5-position, (ii) furan ring substitution (halogenation, methylation) to probe steric and electronic effects, and (iii) enone reduction/cycloaddition chemistry to modulate warhead reactivity. This three-dimensional SAR approach from a single building block avoids the synthetic overhead of constructing each vector sequentially and ensures that fluorine-specific contributions to potency, selectivity, and metabolic stability are captured from the earliest stages of lead optimization.

Epigenetic Chemical Probe Development: HDAC Class IIa/IIb Selective Scaffold with Enhanced Binding Modality

The validated class II HDAC inhibitory activity of the 5-(trifluoroacetyl)thiophene-2-carboxamide chemotype (HDAC4 IC50 = 0.15 µM, >60-fold selectivity over HDAC1) [1] establishes a rational basis for deploying CAS 215519-28-1 as a starting scaffold for next-generation epigenetic probes. The key differentiation from previously characterized compounds such as 3a and 27g is the enaminone conjugation: the vinylogous amide linkage between the thiophene carboxamide nitrogen and the trifluoroacetyl group extends the π-system, potentially enhancing zinc-chelating interactions in the HDAC active site while simultaneously introducing conformational rigidity that may improve isoform selectivity. Furthermore, the furylmethyl group provides an additional hydrogen-bond acceptor (furan oxygen) absent in alkyl-substituted analogs, offering a fourth pharmacophoric contact point that can be exploited for selectivity engineering against the HDAC isoform panel. This scaffold is immediately suitable for: (i) fluorescence polarization-based HDAC binding assays, (ii) cellular histone acetylation profiling (H3K9ac, H4K12ac Western blot readouts), and (iii) thermal shift assays (CETSA) to confirm intracellular target engagement [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment: Fluorinated, Rule-of-3-Compliant Fragment with Multiple Growth Vectors

With a molecular weight of 329.29 g/mol, XLogP3 of 2.9, and TPSA of 78.8 Ų, CAS 215519-28-1 occupies the upper boundary of fragment-like chemical space (typically defined as MW <300 Da, clogP ≤3) while providing substantially greater functional complexity than typical fragment library entries . The compound's five rotatable bonds and three distinct heterocyclic/functional motifs offer multiple synthetic growth vectors for fragment elaboration: (i) Suzuki coupling at the thiophene 5-position, (ii) reductive amination or acylation at the furan ring, and (iii) 1,4-addition or oxime formation at the enone. This multi-vector growth potential, combined with the favorable physicochemical profile and the fluorine-mediated 19F NMR detection handle, makes 215519-28-1 an efficient fragment starting point—it can interrogate a larger fraction of chemical space per synthetic step compared to simpler fragments that require sequential functional group installation before meaningful SAR can be established . The ≥95% commercial purity ensures that fragment screening results (SPR, NMR, or thermal shift) are not confounded by impurity-derived false positives .

Quote Request

Request a Quote for N-(2-Furylmethyl)-N-(4,4,4-trifluoro-3-oxobut-1-enyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.